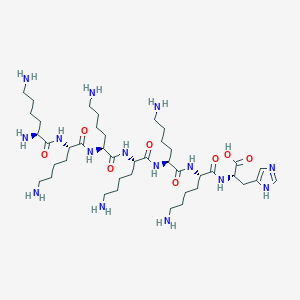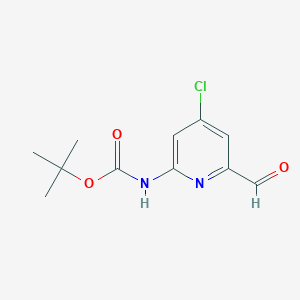
L-Histidine, L-lysyl-L-lysyl-L-lysyl-L-lysyl-L-lysyl-L-lysyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Histidine, L-lysyl-L-lysyl-L-lysyl-L-lysyl-L-lysyl-L-lysyl- is a synthetic peptide composed of one L-Histidine and six L-lysyl residues. This compound is a part of the larger family of peptides, which are short chains of amino acids linked by peptide bonds. L-Histidine is a positively charged amino acid known for its role in protein structure and function, while L-lysyl is another positively charged amino acid that plays a crucial role in various biological processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Histidine, L-lysyl-L-lysyl-L-lysyl-L-lysyl-L-lysyl-L-lysyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of the resin: The resin is activated to allow the first amino acid (L-Histidine) to attach.
Coupling: Each L-lysyl residue is sequentially coupled to the growing peptide chain using coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and DIPEA (N,N-Diisopropylethylamine).
Deprotection: After each coupling step, the protecting group on the amino acid is removed to allow the next amino acid to attach.
Cleavage: Once the peptide chain is complete, it is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where the gene encoding the peptide is inserted into a host organism (e.g., E. coli) to produce the peptide in large quantities.
Analyse Chemischer Reaktionen
Types of Reactions
L-Histidine, L-lysyl-L-lysyl-L-lysyl-L-lysyl-L-lysyl-L-lysyl- can undergo various chemical reactions, including:
Oxidation: The imidazole ring of L-Histidine can be oxidized under specific conditions.
Reduction: The peptide can be reduced to break disulfide bonds if present.
Substitution: Amino groups in L-lysyl residues can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Various alkylating agents.
Major Products
Oxidation: Oxidized histidine derivatives.
Reduction: Reduced peptide with broken disulfide bonds.
Substitution: Alkylated lysine residues.
Wissenschaftliche Forschungsanwendungen
L-Histidine, L-lysyl-L-lysyl-L-lysyl-L-lysyl-L-lysyl-L-lysyl- has several scientific research applications:
Chemistry: Used as a model peptide to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme activity.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of biomaterials and nanotechnology.
Wirkmechanismus
The mechanism of action of L-Histidine, L-lysyl-L-lysyl-L-lysyl-L-lysyl-L-lysyl-L-lysyl- involves its interaction with various molecular targets. The imidazole ring of L-Histidine can coordinate with metal ions, influencing enzyme activity and protein structure. The positively charged L-lysyl residues can interact with negatively charged molecules, affecting cellular processes and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Histidine, L-lysyl-L-lysyl-L-lysyl-L-lysyl-L-lysyl-: A shorter peptide with similar properties.
L-Histidine, L-lysyl-L-lysyl-L-lysyl-L-lysyl-: Another shorter peptide with fewer L-lysyl residues.
Eigenschaften
CAS-Nummer |
835632-62-7 |
|---|---|
Molekularformel |
C42H81N15O8 |
Molekulargewicht |
924.2 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C42H81N15O8/c43-19-7-1-13-29(49)36(58)52-30(14-2-8-20-44)37(59)53-31(15-3-9-21-45)38(60)54-32(16-4-10-22-46)39(61)55-33(17-5-11-23-47)40(62)56-34(18-6-12-24-48)41(63)57-35(42(64)65)25-28-26-50-27-51-28/h26-27,29-35H,1-25,43-49H2,(H,50,51)(H,52,58)(H,53,59)(H,54,60)(H,55,61)(H,56,62)(H,57,63)(H,64,65)/t29-,30-,31-,32-,33-,34-,35-/m0/s1 |
InChI-Schlüssel |
ANZDZTSJIXHDGW-POFDKVPJSA-N |
Isomerische SMILES |
C1=C(NC=N1)C[C@@H](C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N |
Kanonische SMILES |
C1=C(NC=N1)CC(C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(Prop-2-en-1-yl)-2-[(prop-2-yn-1-yl)oxy]naphthalene](/img/structure/B14189003.png)



![4-[(2,4-Dichlorophenyl)methoxy]-3-hydroxybutanenitrile](/img/structure/B14189027.png)


![5-Ethoxythieno[3,2-b]pyridin-7(4H)-one](/img/structure/B14189055.png)





